molecular formula C14H24O2 B1424370 Tetradecadienoic acid CAS No. 24738-49-6

Tetradecadienoic acid

Cat. No.: B1424370
CAS No.: 24738-49-6
M. Wt: 224.34 g/mol
InChI Key: WNLVXSRACLAFOL-UHFFFAOYSA-N
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Description

Tetradecadienoic acid, also known as (Z,Z)-5,8-tetradecadienoic acid, is a long-chain polyunsaturated fatty acid. It is characterized by the presence of two double bonds at positions 5 and 8 in its carbon chain. This compound is a member of the class of long-chain fatty acids, which typically have an aliphatic tail containing between 13 and 21 carbon atoms .

Synthetic Routes and Reaction Conditions:

    Wittig Reaction: One of the primary methods for synthesizing this compound involves the Wittig reaction. This method includes the condensation of the appropriate phosphonium bromide and aldehyde.

    Cross-Coupling Reactions: Another reliable method involves the use of acetylenes and their derivatives to form carbon-carbon bonds. The key step in this method is the cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I).

Industrial Production Methods:

    Alkylation of Acetylenic Precursors: In industrial settings, acetylenic precursors are often alkylated as their magnesium halides (Iotsich reagent). This reaction occurs through an SN2 mechanism and is conducted with catalytic amounts of copper (I).

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can also be reduced to form saturated fatty acids.

    Substitution: Substitution reactions can occur, particularly at the double bond positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation using hydrogen gas in the presence of a palladium catalyst is a typical reduction method.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives such as hydroxy acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Tetradecadienoic acid has a wide range of applications in scientific research:

Safety and Hazards

Tetradecadienoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, seek immediate medical assistance .

Mechanism of Action

The mechanism of action of tetradecadienoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Hexadecadienoic Acid: Similar in structure but with a longer carbon chain.

    Octadecadienoic Acid:

    Eicosadienoic Acid: Contains twenty carbon atoms and two double bonds.

Uniqueness:

Properties

IUPAC Name

tetradeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVXSRACLAFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of trans-2-dodecenal (4.5 g) dissolved in methylene chloride (80 ml) was added (carbomethoxymethylene)triphenylphosphorane (8.3 g), and the mixture was stirred for 2 hours. The reaction mixture was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 100:1 to 20:1) to give the methyl ester of trans,trans-2,4-tetradecadienoic acid (5.4 g). To a solution of potassium hydroxide (6.5 g) in a mixed solvent of ethanol-water (1:1) (100 ml) was added the methyl ester of trans,trans-2,4-tetradecadienoic acid (5.4 g), and the mixture was stirred at 60° C. for 40 minutes. The reaction mixture was cooled, and acidified to a weak acidic range of pH with citric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated to give trans,trans-2,4-tetradecadienoic acid (4.3 g). To the tetradecadienoic acid dissolved in N,N-dimethylformamide (DMF, 50 ml) was added para-nitrophenol (2.67 g) and N,N'-dicyclohexylcarbodiimide (3.9 g), and the mixture was stirred for 12 hours. After precipitates produced were removed by filtration and DMF was evaporated, the residue was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 200:1 to 50:1) to give the active ester of trans,trans-2,4-tetradecadienoic acid (5.1 g). To the active ester (500 mg) dissolved in DMF (30 ml) were added 6-(4'-N-glycyl-septaminyl-amino)purine hydrochloride (560 mg) and triethylamine (1.5 ml), and the mixture was stirred for 18 hours. The solvent was evaporated, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPT241 in the yield of 271 mg.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
Type
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Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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